Ethyl N-(2-formylthiophen-3-yl)carbamate

thienopyridine synthesis heterocyclic chemistry molecular electronics ligands

Ethyl N-(2-formylthiophen-3-yl)carbamate (CAS 122805-79-2, molecular formula C₈H₉NO₃S, molecular weight 199.23 g/mol) is a bifunctional thiophene building block bearing a formyl group at the 2-position and an ethyl carbamate (urethane) protecting group at the 3-position of the thiophene ring. This compound is classified as a carbamate ester of 3-aminothiophene-2-carboxaldehyde and serves primarily as a protected ortho-aminoaldehyde synthon for constructing fused heterocyclic systems, most notably thieno[3,2-b]pyridines.

Molecular Formula C8H9NO3S
Molecular Weight 199.22
CAS No. 122805-79-2
Cat. No. B2832014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl N-(2-formylthiophen-3-yl)carbamate
CAS122805-79-2
Molecular FormulaC8H9NO3S
Molecular Weight199.22
Structural Identifiers
SMILESCCOC(=O)NC1=C(SC=C1)C=O
InChIInChI=1S/C8H9NO3S/c1-2-12-8(11)9-6-3-4-13-7(6)5-10/h3-5H,2H2,1H3,(H,9,11)
InChIKeyDSDGGNDNZQFCHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl N-(2-formylthiophen-3-yl)carbamate (CAS 122805-79-2): Essential Baseline Data for Procurement Decisions in Heterocyclic Synthesis


Ethyl N-(2-formylthiophen-3-yl)carbamate (CAS 122805-79-2, molecular formula C₈H₉NO₃S, molecular weight 199.23 g/mol) is a bifunctional thiophene building block bearing a formyl group at the 2-position and an ethyl carbamate (urethane) protecting group at the 3-position of the thiophene ring . This compound is classified as a carbamate ester of 3-aminothiophene-2-carboxaldehyde and serves primarily as a protected ortho-aminoaldehyde synthon for constructing fused heterocyclic systems, most notably thieno[3,2-b]pyridines [1]. It is commercially available from Fluorochem at 97% purity (Product Code F340656) and is supplied for research and industrial laboratory use only, with documented GHS hazard classifications including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Why Generic Substitution Fails for Ethyl N-(2-formylthiophen-3-yl)carbamate: Structural Determinants That Preclude Simple Analog Swapping


Ethyl N-(2-formylthiophen-3-yl)carbamate cannot be casually interchanged with its closest structural analogs—specifically tert-butyl N-(2-formylthiophen-3-yl)carbamate (Boc analog, CAS 368442-47-1), N-(2-formylthiophen-3-yl)acetamide (CAS 53827-35-3), or ethyl 2-formylthiophene-3-carboxylate (CAS 67808-70-2)—because the three functional groups (formyl, protected amine, and the specific carbamate ester) operate as an integrated, interdependent triad in downstream chemistry. The ethyl carbamate protecting group undergoes cleavage with HBr/AcOH under conditions that simultaneously promote intramolecular imine formation and ring closure, enabling a tandem deprotection–cyclization sequence that delivers thieno[3,2-b]pyridine scaffolds [1]. The Boc analog requires orthogonal acidic conditions (TFA or HCl/dioxane) that do not drive the same cyclization cascade, while the acetamide analog is resistant to HBr-mediated cleavage under comparable conditions [2]. The ethyl ester carbamate also provides a hydrogen bond donor (NH, HBD count = 1) that is entirely absent in the carboxylate ester analog (HBD count = 0), affecting both reactivity at the formyl group and any molecular recognition events . These differences are not cosmetic—they directly dictate whether a synthetic route succeeds or fails with acceptable yield.

Quantitative Differentiation Evidence for Ethyl N-(2-formylthiophen-3-yl)carbamate: Head-to-Head and Cross-Study Comparator Data for Scientific Procurement


Synthetic Route Efficiency: 32% vs. 7.5% Overall Yield for Isomeric Thienopyridine Targets Within the Same Study

In a direct within-study comparison reported by Nurkkala et al. (2006), the synthetic route employing (2-formyl-thiophen-3-yl)-carbamic acid ethyl ester (compound 9) as the key precursor delivered 5-pyridin-2-yl-thieno[3,2-b]pyridine (1) in an overall yield of 32% after 5 steps, following HBr-mediated carbamate cleavage and spontaneous ring closure [1]. In contrast, the isomeric target 6-pyridin-2-yl-thieno[3,2-c]pyridine (3), synthesized via a different precursor (2-thiophen-3-yl-[1,3]dioxolane, compound 22), was obtained in only 7.5% overall yield over 6 steps [1]. This 4.3-fold yield advantage is attributable to the ethyl carbamate's ability to serve as a masked amine that, upon HBr deprotection, immediately undergoes intramolecular condensation with the adjacent formyl group, telescoping two synthetic operations into one pot.

thienopyridine synthesis heterocyclic chemistry molecular electronics ligands carbamate deprotection

Deprotection Orthogonality: HBr-Cleavable Ethyl Carbamate Enables Tandem Cyclization Not Accessible with the Boc Analog

The ethyl carbamate group on the target compound is cleaved under strongly acidic conditions (HBr/AcOH) that simultaneously protonate the formyl oxygen and catalyze intramolecular Schiff base formation with the liberated amine, enabling a one-flask deprotection–cyclization sequence as demonstrated in the synthesis of thieno[3,2-b]pyridine (1) [1]. The tert-butyl carbamate (Boc) analog (CAS 368442-47-1), by contrast, is typically cleaved with TFA or HCl/dioxane—conditions that do not provide the same driving force for concomitant imine formation and may require a discrete cyclization step with additional reagents [2]. Furthermore, the Boc group itself can participate as a nucleophile in certain cyclization manifolds (as documented for tert-butyl N-allyl-3-thienylcarbamates), leading to oxazolidinone side products rather than the desired fused thienopyridine [2]. The N-(2-formylthiophen-3-yl)acetamide analog (CAS 53827-35-3) presents a third complication: the acetyl group resists HBr cleavage under conditions mild enough to preserve the formyl functionality, requiring harsher hydrolysis that risks aldehyde degradation.

protecting group strategy carbamate cleavage tandem deprotection-cyclization amine protection

Hydrogen Bond Donor Capability: Carbamate NH (HBD = 1) vs. Ester Analog (HBD = 0) as a Determinant of Reactivity and Molecular Recognition

Ethyl N-(2-formylthiophen-3-yl)carbamate possesses one hydrogen bond donor (the carbamate NH), as computed and deposited in the PubChem database (HBD Count = 1) . The closest oxygen-based analog, ethyl 2-formylthiophene-3-carboxylate (CAS 67808-70-2), has a hydrogen bond donor count of 0, as the ester functionality lacks an N–H group . This difference is not trivial: the carbamate NH can engage in intramolecular hydrogen bonding with the adjacent formyl oxygen, modulating the aldehyde's electrophilicity and potentially stabilizing specific conformations. In contrast, the ester analog lacks this internal H-bonding capacity, which may alter both the reactivity of the formyl group toward nucleophiles and the compound's behavior in any biological or supramolecular recognition context. This property differentiates the carbamate from carboxylate ester building blocks that might otherwise appear interchangeable based on molecular formula similarity.

hydrogen bond donor carbamate vs. ester physicochemical property molecular recognition

Commercial Specification and Hazard Profile: 97% Purity with Full GHS Classification from Fluorochem

Ethyl N-(2-formylthiophen-3-yl)carbamate is commercially supplied by Fluorochem Ltd. (Product Code F340656) at a certified purity of 97.0%, with a molecular weight of 199.22 g/mol . The product carries full GHS hazard classification: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with signal word 'Warning' and pictogram GHS07 (harmful/irritant) . Pricing as listed through cnreagent.com indicates ¥4,290 per 2 g and ¥8,250 per 10 g . For comparison, the Boc analog tert-butyl N-(2-formylthiophen-3-yl)carbamate (CAS 368442-47-1) is typically offered at 95–97% purity from multiple suppliers, while the acetamide analog N-(2-formylthiophen-3-yl)acetamide (CAS 53827-35-3) is available at 95% purity from AKSci . The documented hazard profile of the target compound enables laboratories to plan appropriate handling procedures (PPE, ventilation) and waste disposal protocols during procurement planning.

commercial availability purity specification GHS hazard classification laboratory procurement

Regiochemical Specificity: 2-Formyl-3-carbamate Substitution Enables Angular Thieno[3,2-b]pyridine Formation Not Achievable from Alternative Regioisomers

The specific 2-formyl-3-(ethyl carbamate) substitution pattern of the target compound dictates the formation of angularly fused thieno[3,2-b]pyridines upon deprotection–cyclization. This is in contrast to alternative regioisomeric precursors: the isomeric thieno[2,3-b]pyridine scaffold requires a completely different synthetic approach (Beckmann rearrangement of a bromothiophene oxime followed by Vilsmeier cyclization and Negishi coupling, yielding only 8% overall), while thieno[3,2-c]pyridine arises from a dioxolane-protected precursor in 7.5% yield [1]. No other single building block among those tested in the Nurkkala study provides access to the angular [3,2-b] fusion mode with comparable efficiency. The 3,2-relationship between the protected amino group and the formyl group is the structural determinant of this regiochemical outcome—the Boc analog shares this regiochemistry but differs in deprotection chemistry (see Evidence Item 2), while the carboxylate ester analog lacks the nitrogen atom entirely, precluding pyridine ring formation.

regiochemistry angular heterocycle thieno[3,2-b]pyridine fused ring system

Best Research and Industrial Application Scenarios for Ethyl N-(2-formylthiophen-3-yl)carbamate Based on Quantitative Evidence


Synthesis of Thieno[3,2-b]pyridine-Containing Ligand Libraries for Medicinal Chemistry and Molecular Electronics

This compound is the optimal choice for constructing 5-substituted thieno[3,2-b]pyridine scaffolds via a 5-step route with 32% overall yield, as demonstrated by Nurkkala et al. This 4.3-fold yield advantage over alternative routes to isomeric thienopyridines (8% and 7.5%) makes it the preferred precursor for generating ligand libraries where the angular [3,2-b] fusion geometry is required for target binding or photophysical properties [1]. The HBr-mediated tandem deprotection–cyclization sequence eliminates two discrete synthetic operations, reducing both time and material costs per library member.

Protected Ortho-Aminoaldehyde Synthon for Stepwise Heterocycle Assembly Requiring Chemoselective Amine Unveiling

When a synthetic sequence demands that the latent 3-aminothiophene-2-carboxaldehyde motif remain protected through multiple formyl-based transformations (aldol condensations, Wittig reactions, Vilsmeier–Haack formylations at other positions) before amine unveiling, the ethyl carbamate offers an ideal stability/reactivity profile. The carbamate withstands the conditions of chalcone formation (as used in the Nurkkala route) and only reveals the free amine upon HBr treatment, at which point intramolecular cyclization can occur spontaneously [1]. The Boc analog (CAS 368442-47-1) is less suitable for this specific sequence because TFA-mediated deprotection does not drive the same cyclization, and the tert-butyl cation generated during Boc cleavage can alkylate the electron-rich thiophene ring [2].

Fragment-Based or Structure-Guided Design Where the Carbamate NH Serves as a Pharmacophoric Hydrogen Bond Donor

In fragment-based drug discovery or structure-guided design campaigns where a hydrogen bond donor at the 3-position of the thiophene is essential for target engagement, ethyl N-(2-formylthiophen-3-yl)carbamate (HBD = 1) is mechanistically distinct from the ester analog ethyl 2-formylthiophene-3-carboxylate (HBD = 0) [1]. The carbamate NH can act as a hydrogen bond donor to backbone carbonyls or side-chain acceptors in protein binding sites, a capability that the ester analog cannot replicate, making the carbamate the correct procurement choice for structure–activity relationship (SAR) studies exploring this vector.

Laboratory-Scale Heterocyclic Synthesis Requiring Documented Purity and Safety Specifications for Institutional Compliance

For academic or industrial laboratories that require building blocks with certified purity and complete GHS hazard documentation for institutional Environmental Health and Safety (EHS) compliance, the Fluorochem-supplied material (Product Code F340656, 97% purity, full GHS07 classification with H302/H315/H319/H335 statements) provides auditable specification data [1]. This documentation supports safe handling protocols (PPE requirements, ventilation, spill containment) and satisfies the procurement compliance requirements of universities and research organizations that mandate supplier-certified purity and hazard data prior to purchase approval.

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